Selenium hexafluoride

Description

Selenium hexafluoride is a corrosive, colorless gas at room temperature. Selenium hexafluoride is only slightly soluble in water. It does not occur naturally in the environment. Selenium hexafluoride is used as a gaseous electrical insulator.

Selenium hexafluoride is a selenium coordination entity.

Properties

CAS No. |

7783-79-1 |

|---|---|

Molecular Formula |

SeF6 F6Se |

Molecular Weight |

192.96 g/mol |

InChI |

InChI=1S/F6Se/c1-7(2,3,4,5)6 |

InChI Key |

LMDVZDMBPZVAIV-UHFFFAOYSA-N |

SMILES |

F[Se](F)(F)(F)(F)F |

Canonical SMILES |

F[Se](F)(F)(F)(F)F |

boiling_point |

-30 °F at 760 mm Hg (NIOSH, 2016) -30 °F -34.5 °C -30°F |

Color/Form |

Colorless gas; white solid at low temperature |

density |

7.887 g/L 6.66(relative gas density) |

melting_point |

-59 °F (NIOSH, 2016) -50.8 °C -39 °C -59°F |

Other CAS No. |

7783-79-1 |

physical_description |

Selenium hexafluoride is a colorless gas used as a electrical insulator. It is highly toxic by inhalation. When heated to high temperatures it may decompose to emit toxic fluoride and selenium fumes. Prolonged exposure of the container to fire or intense heat may cause it to violently rupture or rocket. COLOURLESS COMPRESSED LIQUEFIED GAS. Colorless gas. |

Pictograms |

Compressed Gas; Corrosive; Acute Toxic |

solubility |

Insoluble (NIOSH, 2016) Insoluble in water Solubility in water: slow reaction Insoluble |

vapor_density |

6.66 (Air = 1) Relative vapor density (air = 1): 6.7 6.66 |

vapor_pressure |

greater than 1 atm (NIOSH, 2016) 651.2 mm Hg at -48.7 °C; 213.1 mm Hg at -64.8 °C; 30.4 mm Hg at -87.5 °C >1 atm |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Geometry and Bonding of Selenium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Selenium hexafluoride (SeF6) is a colorless, toxic gas with significant interest in theoretical and structural chemistry due to its hypervalent nature. This guide provides a comprehensive analysis of the molecular geometry and bonding of SeF6, drawing upon established theoretical frameworks and experimental data. Key quantitative data are summarized, and generalized experimental protocols for its structural determination are detailed. Visual diagrams are provided to illustrate the core concepts of its structure and bonding.

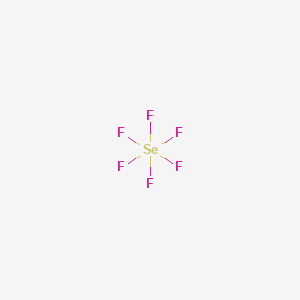

Molecular Geometry

The three-dimensional arrangement of atoms in selenium hexafluoride has been unequivocally determined to be octahedral .[1][2][3] This geometry is characterized by a central selenium atom bonded to six fluorine atoms, which are positioned at the vertices of an octahedron.

Bond Angles and Bond Lengths

The high symmetry of the octahedral geometry dictates that all F-Se-F bond angles are precisely 90° .[2][3] Experimental studies, primarily using gas-phase electron diffraction, have determined the Se-F bond length. While slight variations exist between different studies, a consensus value is approximately 1.68 Å .

Quantitative Data Summary

The following table summarizes the key quantitative data for the molecular geometry of selenium hexafluoride:

| Parameter | Value | Experimental Technique |

| Molecular Formula | SeF6 | - |

| Molecular Geometry | Octahedral | Gas Electron Diffraction, Vibrational Spectroscopy |

| Bond Angles (F-Se-F) | 90° | Gas Electron Diffraction |

| Bond Length (Se-F) | 168.8 pm[1] | Gas Electron Diffraction |

| 167.84 (8) pm[4] | Real-Time Gas Electron Diffraction | |

| 1.70 ± 0.03 Å[5] | Gas Electron Diffraction | |

| Dipole Moment | 0 D | - |

Bonding in Selenium Hexafluoride

The bonding in selenium hexafluoride is a classic example of hypervalency, where the central atom appears to have more than eight electrons in its valence shell.[1][6] This can be explained through several theoretical models.

Valence Shell Electron Pair Repulsion (VSEPR) Theory

According to VSEPR theory, the central selenium atom in SeF6 has six bonding pairs of electrons and no lone pairs. The VSEPR notation for this arrangement is AX6. To minimize electrostatic repulsion, the six bonding pairs arrange themselves in an octahedral geometry, which is consistent with the experimentally observed structure.

Caption: VSEPR model of SeF6 showing octahedral geometry.

Hybridization Theory

To accommodate six single bonds, the central selenium atom undergoes sp³d² hybridization .[3][7] One 4s orbital, three 4p orbitals, and two 4d orbitals of the selenium atom combine to form six equivalent sp³d² hybrid orbitals. These hybrid orbitals then overlap with the 2p orbitals of the six fluorine atoms to form six sigma (σ) bonds.

Caption: sp³d² hybridization scheme for the selenium atom in SeF6.

Molecular Orbital (MO) Theory

A more sophisticated description of the bonding in SeF6 is provided by molecular orbital theory. This model does not require the involvement of d-orbitals on the central atom. Instead, it involves the combination of the selenium 4s and 4p orbitals with the 2p orbitals of the six fluorine atoms to form a set of molecular orbitals. The six bonding electron pairs occupy the bonding molecular orbitals (a1g, t1u, and eg), resulting in a stable molecule. This approach avoids the energetic unfavorability of d-orbital participation for main group elements. The model involves the formation of three-center four-electron (3c-4e) bonds.[8]

Caption: Qualitative MO diagram for the σ bonding in SeF6.

Experimental Determination of Structure

The molecular structure of selenium hexafluoride has been primarily elucidated through gas-phase electron diffraction and vibrational spectroscopy.

Gas-Phase Electron Diffraction (GED)

Methodology:

-

Sample Introduction: A gaseous sample of SeF6 is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas jet.

-

Diffraction Pattern: The electrons are scattered by the molecules, producing a diffraction pattern of concentric rings on a detector.

-

Data Analysis: The intensity and spacing of the rings are analyzed to determine the internuclear distances (bond lengths) and the overall molecular geometry.[9]

A schematic workflow for a typical GED experiment is presented below:

Caption: Generalized workflow for a gas-phase electron diffraction experiment.

Vibrational Spectroscopy (Infrared and Raman)

Methodology:

-

Infrared (IR) Spectroscopy: An infrared beam is passed through a sample of SeF6 gas. The molecule absorbs specific frequencies of IR radiation corresponding to its vibrational modes that cause a change in the molecular dipole moment.

-

Raman Spectroscopy: The SeF6 gas is irradiated with a high-intensity monochromatic laser beam. The scattered light is collected and analyzed. Some of the scattered light will have a different frequency from the incident light due to the vibrational modes of the molecule.

For an octahedral molecule like SeF6, the number of IR and Raman active vibrational modes is predicted by group theory. The analysis of these spectra provides information about the molecular symmetry and can be used to calculate force constants for the Se-F bonds.

Synthesis of Selenium Hexafluoride

Protocol:

A common laboratory-scale synthesis of selenium hexafluoride involves the direct fluorination of elemental selenium.[10]

-

Reactants: Elemental selenium powder and fluorine gas.

-

Apparatus: A reaction vessel, typically made of a material resistant to fluorine such as nickel or copper, connected to a cold trap.

-

Procedure: A stream of fluorine gas is passed over the heated selenium powder. The reaction is exothermic.

-

Purification: The product gas stream is passed through a cold trap to condense the desired SeF6, separating it from any unreacted starting materials or byproducts.[11]

Reaction: Se(s) + 3F₂(g) → SeF₆(g)

Conclusion

The molecular geometry of selenium hexafluoride is definitively octahedral, a consequence of the six bonding pairs around the central selenium atom and the minimization of electron pair repulsion. This structure is supported by extensive experimental data from gas-phase electron diffraction and vibrational spectroscopy. The bonding, while often described using sp³d² hybridization, is more accurately represented by a molecular orbital model that accounts for its hypervalent nature without invoking d-orbital participation. This comprehensive understanding of the structure and bonding of SeF6 is fundamental for its application in various scientific and technological fields.

References

- 1. Selenium hexafluoride - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. quora.com [quora.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pnas.org [pnas.org]

- 6. brainly.com [brainly.com]

- 7. youtube.com [youtube.com]

- 8. Hypervalent molecule - Wikipedia [en.wikipedia.org]

- 9. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 10. WebElements Periodic Table » Selenium » selenium hexafluoride [webelements.co.uk]

- 11. Page loading... [wap.guidechem.com]

An In-depth Technical Guide to the Synthesis of High-Purity Selenium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of high-purity selenium hexafluoride (SeF₆). It details the most effective synthesis methodologies, purification techniques, and analytical methods for quality control, compiled to assist researchers and professionals in the chemical and pharmaceutical sciences.

Introduction to Selenium Hexafluoride

Selenium hexafluoride is a colorless, odorless, and highly toxic gas at standard conditions. It is a non-polar, octahedral molecule with Se-F bond lengths of 168.8 pm.[1] While it has limited commercial applications due to its toxicity, its high dielectric strength makes it of interest in specialized electronic applications as a gaseous insulator.[2][3] The synthesis of high-purity SeF₆ is crucial for these applications, as impurities can significantly alter its desired properties.

Synthesis Methodologies

Several methods for the synthesis of selenium hexafluoride have been reported. The most prominent and industrially viable method is the direct fluorination of elemental selenium. Other reported methods, such as electrolysis and the reaction of selenium dioxide with nitrogen trifluoride, are generally less efficient.

Direct Fluorination of Elemental Selenium

The direct reaction of elemental selenium with fluorine gas is the most common and effective method for producing selenium hexafluoride.[1][4] This method is favored for its potential for high conversion rates and yields.[5] The overall reaction is as follows:

Se(s) + 3F₂(g) → SeF₆(g)

Experimental Protocol:

A detailed experimental protocol for the direct fluorination of selenium is outlined below.

Materials:

-

High-purity selenium powder

-

High-purity fluorine gas

-

Reaction vessel (typically made of copper or nickel)[4]

-

Gas flow controllers

-

Heating apparatus with temperature control

-

Cryogenic traps (for purification)

-

Vacuum pump

Procedure:

-

A weighed amount of high-purity selenium powder is placed in the reaction vessel.

-

The system is evacuated to remove air and moisture.

-

The reaction vessel is heated to the desired reaction temperature.

-

A controlled flow of high-purity fluorine gas is introduced into the reactor.

-

The reaction is highly exothermic and requires careful temperature management.

-

The gaseous product stream, containing crude SeF₆ and unreacted fluorine, is passed through a series of cold traps for purification.

Quantitative Data:

While specific yield data is scarce in publicly available literature, the direct fluorination method is reported to have a high conversion rate.[5] The yield is dependent on optimizing reaction conditions such as temperature, pressure, and fluorine flow rate.

| Synthesis Method | Reported Yield | Notes |

| Direct Fluorination | High | Considered the most suitable method for industrial production due to high conversion and yield.[5] Specific quantitative yields are dependent on reaction conditions. |

| Electrolytic Method | ~30% | An older method involving the electrolysis of molten potassium fluoride (B91410) with selenium and fluorine gas.[5] |

| SeO₂ + NF₃ Reaction | Not reported | A method reported at the milligram scale with no available yield data.[5] |

Purification of Selenium Hexafluoride

The crude selenium hexafluoride produced from the direct fluorination process typically contains several impurities, including:

-

Unreacted fluorine (F₂)

-

Lower selenium fluorides (e.g., SeF₄)

-

Oxygen (O₂) and Nitrogen (N₂) from residual air

-

Carbon tetrafluoride (CF₄) if carbon-containing materials are present

-

Hydrogen fluoride (HF) from reactions with trace moisture

High-purity SeF₆ is obtained through a multi-step purification process, primarily involving fractional condensation or cryogenic distillation.

Experimental Protocol for Purification:

Apparatus:

-

A series of cryogenic traps (cold fingers or condensers) with controlled temperature capabilities.

-

Vacuum line

-

Pressure gauges

Procedure:

-

The crude gas mixture is passed through a trap cooled to a temperature low enough to condense SeF₆ and some less volatile impurities, while allowing highly volatile impurities like O₂, N₂, and F₂ to be pumped away. A temperature of -78°C (dry ice/acetone bath) is a common first step.

-

The condensed crude SeF₆ is then slowly warmed to allow for fractional vaporization. By carefully controlling the temperature, impurities with different boiling points can be separated.

-

A subsequent trap cooled to a lower temperature, such as with liquid nitrogen (-196°C), can be used to trap the purified SeF₆ while more volatile impurities are removed under vacuum.

-

This process of fractional condensation and vaporization can be repeated to achieve the desired purity level.

Quality Control and Analysis

Ensuring the high purity of selenium hexafluoride is critical. Gas chromatography (GC) is a primary analytical technique for this purpose, often coupled with a mass spectrometer (GC-MS) for definitive impurity identification.

Gas Chromatography (GC) Analysis:

Typical GC Parameters for Hexafluoride Gas Analysis:

-

Column: A column suitable for separating permanent gases and volatile compounds, such as a Porapak Q or a molecular sieve column.[6]

-

Carrier Gas: Helium or Argon.

-

Detector: A Thermal Conductivity Detector (TCD) is suitable for general-purpose detection. For trace-level impurities, an Electron Capture Detector (ECD) or a Mass Spectrometer (MS) would provide higher sensitivity and selectivity.[6]

Expected Impurities and their Detection: A GC analysis would aim to separate and quantify the impurities mentioned in the purification section. A well-resolved chromatogram would show distinct peaks for O₂, N₂, F₂, CF₄, and any lower selenium fluorides, separate from the main SeF₆ peak.

Visualizing the Workflow

To illustrate the synthesis and purification process, the following diagrams have been generated using the DOT language.

Caption: Workflow for the synthesis and purification of Selenium Hexafluoride.

Caption: Reaction pathway for the direct fluorination of Selenium.

References

- 1. Selenium hexafluoride - Wikipedia [en.wikipedia.org]

- 2. Selenium Hexafluoride | SeF6 | CID 24558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Selenium hexafluoride - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]

- 4. WebElements Periodic Table » Selenium » selenium hexafluoride [winter.group.shef.ac.uk]

- 5. Oxidative Fluorination of Selenium and Tellurium Compounds using a Thermally Stable Phosphonium SF5 − Salt Accessible from SF6 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Thermodynamic Properties of Selenium Hexafluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selenium hexafluoride (SeF₆) is an inorganic compound that exists as a colorless, odorless, and highly toxic gas at standard conditions. It is primarily recognized for its use as a gaseous dielectric insulator in high-voltage applications, analogous to sulfur hexafluoride (SF₆). From a thermodynamic perspective, SeF₆ is a molecule of interest due to its high symmetry (octahedral geometry), which simplifies theoretical calculations of its properties.[1] A thorough understanding of its thermodynamic characteristics is crucial for its safe handling, potential applications, and for modeling its behavior in various environments. This technical guide provides a comprehensive overview of the thermodynamic properties of selenium hexafluoride, supported by experimental data and methodologies.

Physical and Chemical Properties at a Glance

Selenium hexafluoride is a non-flammable gas.[2] It is characterized by its high density and sublimes at -46.6 °C.[3] The Se-F bond length in its octahedral structure is 168.8 pm.[1] While relatively inert and slow to hydrolyze, it is toxic even at low concentrations.[1]

Thermodynamic Data

The thermodynamic properties of selenium hexafluoride have been determined through various experimental techniques. The following tables summarize the key quantitative data available in the literature.

Table 1: Standard Molar Thermodynamic Properties (at 298.15 K)

| Property | Symbol | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation (gas) | ΔfH° | -1116.9 ± 0.6 | kJ/mol | [4] |

| Standard Molar Gibbs Free Energy of Formation (gas) | ΔfG° | -1029.9 | kJ/mol | |

| Standard Molar Entropy (gas) | S° | 308.9 | J/(mol·K) | |

| Molar Heat Capacity at Constant Pressure (gas) | Cp | 105.4 | J/(mol·K) |

Table 2: Phase Transition and Other Thermodynamic Properties

| Property | Symbol | Value | Units | Temperature (K) | Reference(s) |

| Enthalpy of Sublimation | ΔsubH | 24.96 ± 0.04 | kJ/mol | 205 | [5] |

| Enthalpy of Sublimation | ΔsubH | 23.5 | kJ/mol | 210 | [5] |

| Enthalpy of Fusion | ΔfusH | 7.1 | kJ/mol | 226.35 | |

| Enthalpy of Vaporization | ΔvapH | 18.3 | kJ/mol | 238.65 | |

| Sublimation Point | Tsub | 226.55 | K (-46.6 °C) | N/A | [3] |

| Melting Point (at 2 atm) | Tm | 238.15 | K (-35 °C) | N/A | [3] |

| Boiling Point | Tb | 226.15 | K (-47 °C) | N/A | [3] |

Table 3: Vapor Pressure Data

The vapor pressure of selenium hexafluoride as a function of temperature can be described by the Antoine equation:

log₁₀(P) = A − (B / (T + C))

Where P is the vapor pressure in bar and T is the temperature in Kelvin.

| A | B | C | Temperature Range (K) | Reference(s) |

| 6.53311 | 1556.66 | 10.902 | 154.5 - 227.4 | [5] |

Experimental Methodologies

The determination of the thermodynamic properties of a highly reactive and gaseous compound like selenium hexafluoride requires specialized experimental techniques. Below are detailed descriptions of the key methodologies cited.

Synthesis and Purification of Selenium Hexafluoride

The most common method for the preparation of selenium hexafluoride is the direct fluorination of elemental selenium.[3]

Protocol:

-

Finely divided solid selenium is placed in a reaction vessel, typically made of a passivated metal like copper.[3]

-

A stream of fluorine gas (F₂) is passed over the selenium.[3] The reaction is exothermic and proceeds as follows: Se(s) + 3F₂(g) → SeF₆(g).[3]

-

The product gas stream contains SeF₆ along with any lower fluorides (e.g., SeF₄) and unreacted fluorine.

-

Purification is achieved through fractional condensation. The gas mixture is passed through a series of cold traps. A moderately cold trap will condense the less volatile lower fluorides, while a liquid nitrogen cold trap (-196 °C) is used to solidify the selenium hexafluoride, allowing more volatile impurities to be pumped away.[3]

-

The purified SeF₆ can then be collected by carefully warming the trap and transferring the gas to a storage cylinder.

Fluorine Bomb Calorimetry for Enthalpy of Formation

The standard enthalpy of formation of SeF₆ was determined using fluorine bomb calorimetry. This technique is designed to measure the heat of highly exothermic reactions involving elemental fluorine.

Protocol:

-

A high-purity sample of selenium is weighed and placed in a crucible inside a high-pressure reaction vessel, known as a "bomb," constructed from materials resistant to fluorine attack (e.g., Monel or nickel).

-

The bomb is sealed and evacuated to remove atmospheric gases.

-

A known excess of high-pressure fluorine gas is introduced into the bomb.

-

The bomb is placed in a calorimeter, which is a thermally insulated container filled with a precise amount of water. The initial temperature of the water is recorded accurately.

-

The reaction is initiated, often by passing an electric current through a fuse wire in contact with the selenium.

-

The complete and rapid combustion of selenium in the fluorine atmosphere releases a significant amount of heat, which is absorbed by the bomb and the surrounding water, causing a temperature rise.

-

The final temperature of the water is recorded after thermal equilibrium is reached.

-

The heat capacity of the calorimeter system is determined in a separate calibration experiment (e.g., by electrical heating or combustion of a standard substance).

-

The energy of formation is calculated from the measured temperature change, the heat capacity of the calorimeter, and the amount of selenium reacted. Corrections are made for the heat of ignition and other side reactions.

Low-Temperature Calorimetry for Phase Transitions

The enthalpy of sublimation and other phase transition properties were investigated using low-temperature calorimetry.

Protocol:

-

A known mass of purified SeF₆ is condensed into a sample cell within an adiabatic calorimeter at cryogenic temperatures.

-

The calorimeter is cooled to a temperature well below the expected phase transitions.

-

Heat is supplied to the sample in small, precisely measured increments, and the resulting temperature change is recorded after the system reaches thermal equilibrium.

-

A plot of heat capacity (derived from the heat input and temperature change) versus temperature is generated.

-

Phase transitions, such as solid-solid transitions or sublimation, are observed as peaks in the heat capacity curve. The area under the peak corresponds to the enthalpy of the transition.

-

By measuring the heat required to maintain a constant temperature during sublimation, the enthalpy of sublimation can be directly determined.

Vapor Pressure Measurement

Vapor pressure data for SeF₆ was historically determined using static or dynamic methods suitable for corrosive gases.

Protocol (Static Method Example):

-

A sample of purified SeF₆ is introduced into a thermostatted vessel connected to a pressure-measuring device (manometer) made of a corrosion-resistant material.

-

The sample is frozen, and the apparatus is evacuated to remove any non-condensable gases.

-

The vessel is then brought to a desired constant temperature, and the system is allowed to reach equilibrium.

-

The pressure exerted by the SeF₆ vapor in equilibrium with its condensed phase (solid or liquid) is recorded.

-

This process is repeated at various temperatures to obtain a set of vapor pressure versus temperature data points.

-

The data is then fitted to an equation, such as the Antoine equation, to describe the relationship between vapor pressure and temperature.[5]

References

- 1. Selenium hexafluoride - Wikipedia [en.wikipedia.org]

- 2. SELENIUM HEXAFLUORIDE | 7783-79-1 [chemicalbook.com]

- 3. WebElements Periodic Table » Selenium » selenium hexafluoride [winter.group.shef.ac.uk]

- 4. Fluorine bomb calorimetry. Part 14.—Enthalpies of formation of the hexafluorides of sulphur, selenium, and tellurium and their thermodynamic properties to 1500°K - Transactions of the Faraday Society (RSC Publishing) [pubs.rsc.org]

- 5. Selenium hexafluoride [webbook.nist.gov]

The Electronic Structure and Hypervalent Bonding of Selenium Hexafluoride (SeF₆): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the electronic structure, molecular geometry, and nature of chemical bonding in Selenium Hexafluoride (SeF₆). It moves beyond simplistic models to present the modern, quantum-mechanical understanding of this archetypal "hypervalent" molecule, integrating experimental data with theoretical analysis.

Molecular Properties and Structure

Selenium hexafluoride is a colorless, highly toxic, and relatively inert gas at standard conditions.[1][2] Its physical and structural properties have been well-characterized and are summarized below. The molecule adopts a highly symmetric octahedral geometry, which is a key factor in its overall nonpolarity, despite the high polarity of the individual Se-F bonds.[3][4][5]

Physical and Chemical Properties

| Property | Value | Reference |

| Formula | SeF₆ | [2] |

| Molar Mass | 192.95 g/mol | [2] |

| Appearance | Colorless Gas | [2] |

| Melting Point | -39 °C (sublimes) | [2] |

| Boiling Point | -34.5 °C (sublimes) | [2] |

| Density (gas) | 7.887 g/L | [2] |

| Dipole Moment | 0 D | [2] |

Structural and Spectroscopic Data

The octahedral structure (Oₕ point group) of SeF₆ has been confirmed by gas-phase electron diffraction and vibrational spectroscopy.[2] The high symmetry dictates that all Se-F bonds are equivalent and all adjacent F-Se-F angles are 90°.[4]

| Parameter | Value | Reference |

| Se-F Bond Length | 168.8 pm | [2] |

| F-Se-F Bond Angle | 90° | [4] |

| Symmetry | Octahedral (Oₕ) | [2] |

The vibrational modes of SeF₆ are classified by their symmetry and activity in Infrared (IR) and Raman spectroscopy. For an octahedral molecule, three modes are Raman-active (ν₁, ν₂, ν₅), two are IR-active (ν₃, ν₄), and one is inactive (ν₆).[6]

| Vibrational Mode | Symmetry | Activity | Frequency (cm⁻¹) |

| ν₁ (stretching) | A₁g | Raman | 707 |

| ν₂ (stretching) | E g | Raman | 660 |

| ν₃ (stretching) | F₁u | IR | 780 |

| ν₄ (bending) | F₁u | IR | 437 |

| ν₅ (bending) | F₂g | Raman | 405 |

| ν₆ (bending) | F₂u | Inactive | (264) |

Synthesis and Experimental Protocols

Synthesis of Selenium Hexafluoride

SeF₆ is most commonly prepared by the direct fluorination of elemental selenium.[2]

Protocol: Direct Fluorination

-

Apparatus : A reaction vessel, typically a copper or nickel tube, is used due to its resistance to fluorine gas. The system includes a gas inlet for fluorine, a cold trap to remove impurities, and a final collection vessel cooled with liquid nitrogen.

-

Reactants : Solid elemental selenium powder is placed within the reaction tube. A stream of fluorine (F₂) gas, often diluted with an inert gas like nitrogen, is used as the fluorinating agent.

-

Procedure : a. The system is first purged with an inert gas to remove air and moisture. b. The selenium is heated while the fluorine gas is passed over it. The reaction is highly exothermic: Se(s) + 3F₂(g) → SeF₆(g) c. The product gas stream is passed through a moderately cold trap (e.g., -78 °C, dry ice/acetone bath) to condense and remove any lower selenium fluorides (e.g., SeF₄). d. The highly volatile SeF₆ passes through the first trap and is collected by condensation in a second trap cooled to liquid nitrogen temperature (-196 °C).[2]

-

Purification : The crude product can be further purified by sublimation to remove any remaining impurities.[2]

Characterization by Gas-Phase Electron Diffraction (GED)

GED is a primary technique for determining the precise molecular structure of volatile compounds.[7]

Protocol: GED Analysis

-

Sample Introduction : A stream of gaseous SeF₆ is effused through a fine nozzle into a high-vacuum chamber (typically < 10⁻⁶ mbar). This creates a molecular beam that intersects with an electron beam.[7]

-

Electron Beam : A high-energy beam of electrons (e.g., 40-60 keV) is generated by an electron gun and focused on the molecular beam.[7]

-

Scattering : The electrons are scattered by the electrostatic potential of the atoms in the SeF₆ molecules. The scattering pattern is a result of the interference between waves scattered from all pairs of atoms in the molecule.

-

Detection : The scattered electrons are detected on a photographic plate or a modern CCD-based detector placed at a known distance from the interaction point. The intensity of the scattered electrons is recorded as a function of the scattering angle.[7]

-

Data Analysis : a. The raw, radially symmetric diffraction pattern is converted into a one-dimensional function of scattering intensity versus momentum transfer (s). b. A theoretical scattering intensity is calculated based on a structural model of the molecule (bond lengths, angles). c. The theoretical model is refined using a least-squares fitting procedure to match the experimental scattering data, yielding highly precise values for the Se-F bond length and confirming the octahedral geometry.[8]

Electronic Structure and Hypervalent Bonding

The term "hypervalent" traditionally describes a main group element that appears to have more than eight electrons in its valence shell.[2] The Lewis structure of SeF₆, with the central selenium atom forming six single bonds, shows 12 valence electrons, seemingly violating the octet rule. While early explanations invoked the use of selenium's d-orbitals, this model is now considered outdated and unnecessary. Modern quantum chemical approaches provide a more accurate description.

VSEPR and Valence Bond (Hybridization) Theories

-

VSEPR Theory : The Valence Shell Electron Pair Repulsion (VSEPR) theory correctly predicts the octahedral geometry of SeF₆. It posits that the six bonding electron pairs around the central selenium atom will arrange themselves to be as far apart as possible to minimize repulsion, resulting in an octahedral shape with 90° bond angles.[4][5]

-

sp³d² Hybridization : The valence bond theory historically explained the octahedral geometry by invoking sp³d² hybridization of the selenium atom's orbitals. This model suggests that one 4s, three 4p, and two 4d orbitals combine to form six equivalent hybrid orbitals for bonding. However, extensive computational studies have shown that the energetic cost of promoting electrons to the 4d orbitals is prohibitively high, and their contribution to bonding is minimal.

Molecular Orbital (MO) Theory: A Modern Perspective

Molecular Orbital (MO) theory provides the most accurate and widely accepted model for the electronic structure of SeF₆, explaining its stability without requiring d-orbital participation.

In this model, the valence atomic orbitals of the central selenium atom (one 4s and three 4p) are combined with symmetry-adapted linear combinations (SALCs) of the six fluorine 2p orbitals. This combination results in a set of delocalized molecular orbitals spread over the entire molecule.

For an octahedral (Oₕ) molecule, these combinations yield:

-

Four Bonding Molecular Orbitals : These orbitals (with a₁g and t₁u symmetry) are lower in energy than the constituent atomic orbitals and are occupied by eight electrons, forming the six Se-F bonds.

-

Two Non-Bonding Molecular Orbitals : Crucially, two orbitals (with e g symmetry), derived purely from fluorine SALCs, are essentially non-bonding. These orbitals are occupied by the remaining four valence electrons.

-

Four Anti-bonding Molecular Orbitals : These orbitals (with a₁g* and t₁u* symmetry) are high in energy and remain unoccupied in the ground state.

The total of 12 valence electrons (6 from Se, 6 from the F atoms) perfectly fill the four bonding MOs and the two non-bonding MOs. This arrangement results in a stable molecule with a net bond order of 4 distributed over six Se-F linkages, leading to an average bond order of 2/3 for each Se-F bond. The bonding is therefore considered electron-deficient from a 2-center-2-electron bond perspective but is fully explained by this delocalized MO model.

Caption: Qualitative MO diagram for SeF₆.

The Nature of the Se-F Bond

Computational analyses, such as Natural Bond Orbital (NBO) analysis, further illuminate the nature of bonding.[9] Due to the large electronegativity difference between fluorine (3.98) and selenium (2.55), the Se-F bonds are highly polar covalent.[3] This polarity results in a significant partial positive charge on the central selenium atom and partial negative charges on the fluorine atoms. The stability of the molecule is therefore derived not only from the delocalized covalent bonding described by MO theory but also from a substantial ionic contribution. The term "hypervalent" in this modern context does not imply an expanded octet but rather describes a central atom forming more than four bonds, which are stabilized by a combination of delocalized, polar-covalent, and ionic character.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Selenium hexafluoride - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. youtube.com [youtube.com]

- 5. quora.com [quora.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Gas electron diffraction - Wikipedia [en.wikipedia.org]

- 8. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 9. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual [faccts.de]

An In-depth Technical Guide to Selenium Hexafluoride: Discovery, History, and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Selenium Hexafluoride (SeF₆), from its initial discovery and synthesis to its detailed physicochemical properties and structural characterization. The information is tailored for a scientific audience, with a focus on experimental data and methodologies.

Discovery and History

Selenium Hexafluoride was first synthesized in 1905 by Paul Lebeau. His pioneering work involved the direct reaction of elemental selenium with fluorine gas. This discovery was a significant advancement in the chemistry of selenium and the broader field of inorganic fluorine compounds. Early research focused on establishing its fundamental properties and comparing them to other known hexafluorides, such as sulfur hexafluoride (SF₆).

Subsequent studies throughout the 20th century further refined the understanding of SeF₆'s reactivity, structure, and potential applications. While it has not found widespread industrial use due to its high toxicity, it remains a compound of interest for academic research, particularly in the study of hypervalent molecules and as a fluorinating agent in specific contexts.

Synthesis of Selenium Hexafluoride

The primary and most common method for the synthesis of Selenium Hexafluoride is the direct combination of its constituent elements.[1][2][3]

Reaction:

Se(s) + 3F₂(g) → SeF₆(g)

Experimental Protocol for Laboratory Synthesis

Materials and Equipment:

-

Finely powdered elemental selenium

-

Fluorine gas (high purity)

-

A reaction chamber, typically made of a fluorine-resistant material such as nickel or copper

-

A series of cold traps, with the final trap cooled by liquid nitrogen

-

Gas flow controllers and pressure gauges

-

Inert gas supply (e.g., nitrogen or argon) for purging the system

Procedure:

-

System Preparation: The entire apparatus is thoroughly dried and purged with an inert gas to remove any traces of moisture and oxygen, which could lead to the formation of selenium oxyfluorides.

-

Reactant Introduction: A known quantity of finely powdered selenium is placed in the reaction chamber.

-

Reaction Initiation: A controlled stream of fluorine gas is passed over the selenium. The reaction is exothermic and may require initial gentle heating to start. The temperature of the reaction chamber is carefully monitored and controlled.

-

Product Collection and Purification: The gaseous products from the reaction chamber are passed through a series of cold traps. Lower selenium fluorides (e.g., SeF₄) are condensed in traps maintained at moderately low temperatures. Selenium Hexafluoride, being more volatile, passes through these traps and is collected in a final trap cooled with liquid nitrogen, where it solidifies.

-

Isolation: After the reaction is complete, the liquid nitrogen trap is isolated, and the condensed SeF₆ is allowed to warm up and sublime, at which point it can be transferred to a suitable storage container.

Alternative Synthesis Method

An alternative, though less common, method for the preparation of Selenium Hexafluoride involves the reaction of selenium dioxide with bromine trifluoride.[4]

Reaction:

3SeO₂ + 4BrF₃ → 3SeF₆ + 2Br₂ + 3O₂

Physical and Chemical Properties

Selenium Hexafluoride is a colorless, highly toxic gas with a repulsive odor.[3][4] It is significantly more reactive than its sulfur analogue, SF₆. Key physical and chemical properties are summarized in the tables below.

Physical Properties of Selenium Hexafluoride

| Property | Value | Reference |

| Molecular Formula | SeF₆ | [5] |

| Molar Mass | 192.97 g/mol | [5] |

| Appearance | Colorless gas | [3][5] |

| Melting Point | -34.6 °C | [1] |

| Boiling Point (Sublimation) | -46.6 °C | [1] |

| Density (gas, at STP) | 8.467 g/L | [1] |

| Solubility in Water | Insoluble, hydrolyzes slowly | [5][6] |

Chemical Properties and Reactivity of Selenium Hexafluoride

| Property | Description | Reference |

| Thermal Stability | Stable at room temperature. | |

| Reactivity with Water | Hydrolyzes very slowly in cold water. | [7] |

| Reactivity with Bases | Can be passed through 10% NaOH or KOH without change. | [4] |

| Reactivity with Ammonia (B1221849) | Reacts with gaseous ammonia at 200 °C. | [4] |

| General Reactivity | More reactive than SF₆ but less reactive than TeF₆. | [4] |

Structural Analysis and Molecular Geometry

The molecular structure of Selenium Hexafluoride has been determined through various spectroscopic and diffraction techniques, primarily electron diffraction and infrared spectroscopy.

Electron Diffraction Studies

Electron diffraction studies have been instrumental in determining the precise geometry of the SeF₆ molecule. These experiments confirmed that Selenium Hexafluoride has an octahedral molecular geometry , with the selenium atom at the center and six fluorine atoms at the vertices of the octahedron.[8]

Key Findings from Electron Diffraction:

-

Symmetry: Oₕ

-

Se-F Bond Length: Approximately 1.68 Å

-

F-Se-F Bond Angles: 90° and 180°

Experimental Protocol for Gas-Phase Electron Diffraction:

-

Sample Introduction: A fine beam of gaseous Selenium Hexafluoride is introduced into a high-vacuum chamber.

-

Electron Beam Interaction: A high-energy beam of electrons is directed through the gas stream.

-

Diffraction Pattern Formation: The electrons are scattered by the molecules, creating a diffraction pattern of concentric rings on a photographic plate or a digital detector.

-

Data Analysis: The intensity and spacing of the diffraction rings are analyzed. By applying Fourier analysis to the diffraction data, a radial distribution curve is generated, from which the interatomic distances (bond lengths) and bond angles can be accurately determined.

Infrared Spectroscopy

Infrared (IR) spectroscopy provides information about the vibrational modes of the SeF₆ molecule. For a molecule with octahedral symmetry like SeF₆, certain vibrational modes are infrared active, meaning they absorb infrared radiation at specific frequencies.

The IR spectrum of SeF₆ shows characteristic absorption bands that correspond to these vibrational modes. The analysis of these bands further confirms the octahedral structure and provides insights into the strength of the Se-F bonds.

Visualizations

Experimental Workflow for the Synthesis of Selenium Hexafluoride

Caption: Experimental workflow for the laboratory synthesis of Selenium Hexafluoride.

Logical Relationship of Structural Determination Methods

Caption: Relationship between analytical methods and structural findings for SeF₆.

References

- 1. WebElements Periodic Table » Selenium » selenium hexafluoride [webelements.co.uk]

- 2. WebElements Periodic Table » Selenium » selenium hexafluoride [winter.group.shef.ac.uk]

- 3. assignmentpoint.com [assignmentpoint.com]

- 4. Selenium hexafluoride - Wikipedia [en.wikipedia.org]

- 5. Selenium Hexafluoride | SeF6 | CID 24558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SELENIUM HEXAFLUORIDE - Sixteenth Interim Report of the Committee on Acute Exposure Guideline Levels - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. SELENIUM HEXAFLUORIDE | 7783-79-1 [chemicalbook.com]

- 8. quora.com [quora.com]

Theoretical Insights into the Molecular Architecture of Selenium Hexafluoride

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of selenium hexafluoride (SeF6). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering in-depth analysis of its molecular geometry, bonding, and vibrational properties as determined by computational methods.

Molecular Geometry and Electronic Structure

Selenium hexafluoride (SeF6) is a hypervalent inorganic compound. Theoretical studies, supported by experimental data, confirm that SeF6 possesses a highly symmetric octahedral molecular geometry.[1][2][3] In this structure, the central selenium (Se) atom is covalently bonded to six fluorine (F) atoms. The molecule's octahedral shape results in bond angles of approximately 90 degrees between adjacent fluorine atoms.[1][4]

The selenium atom in SeF6 undergoes sp3d2 hybridization to accommodate the six bonding pairs of electrons, leading to an expanded octet.[1] Due to the symmetrical arrangement of the highly electronegative fluorine atoms around the central selenium atom, the individual bond dipoles cancel each other out, resulting in a nonpolar molecule with a net dipole moment of zero.[5]

Tabulated Quantitative Data

The following tables summarize the key quantitative data obtained from various theoretical calculations on the SeF6 molecule. These values are compared with experimental findings where available.

Table 1: Calculated and Experimental Bond Lengths of SeF6

| Method/Functional | Basis Set | Se-F Bond Length (Å) | Reference |

| DFT (HSEh1PBE) | 3-21G* | 1.708 | Computational Chemistry Comparison and Benchmark Database |

| Experimental | - | 1.688 | Wikipedia |

Table 2: Calculated Anharmonic Vibrational Frequencies of SeF6

| Mode | Symmetry | Calculated Frequency (cm⁻¹) (CCSD(T)) | Description | Reference |

| ν1 | A1g | 776 | Symmetric Se-F stretch | A Computational Study on Closed‐Shell Molecular Hexafluorides |

| ν2 | Eg | 661 | Asymmetric Se-F stretch | A Computational Study on Closed‐Shell Molecular Hexafluorides |

| ν3 | T1u | 705 | Asymmetric Se-F stretch (IR active) | A Computational Study on Closed‐Shell Molecular Hexafluorides |

| ν4 | T1u | 437 | F-Se-F bend (IR active) | A Computational Study on Closed‐Shell Molecular Hexafluorides |

| ν5 | T2g | 404 | F-Se-F bend (Raman active) | A Computational Study on Closed‐Shell Molecular Hexafluorides |

| ν6 | T2u | 263 | F-Se-F bend (inactive) | A Computational Study on Closed‐Shell Molecular Hexafluorides |

Computational Protocols

The theoretical data presented in this guide are derived from ab initio and Density Functional Theory (DFT) calculations. These computational methods are fundamental to modern quantum chemistry and provide deep insights into molecular properties.

General Computational Workflow

The determination of molecular properties like geometry and vibrational frequencies through computational chemistry typically follows a standardized workflow. This process begins with defining the molecular system and selecting a theoretical method and basis set. The geometry is then optimized to find the lowest energy conformation. Finally, further calculations, such as vibrational frequency analysis, are performed on the optimized geometry.

Key Theoretical Methodologies

-

Hartree-Fock (HF) Theory: This is a fundamental ab initio method that solves the Schrödinger equation for a many-electron system by approximating the electron-electron repulsion. It treats each electron as moving in the average field of all other electrons. While computationally efficient, HF theory neglects electron correlation, which can lead to inaccuracies in predicted properties.

-

Density Functional Theory (DFT): DFT is a popular quantum mechanical modeling method used to investigate the electronic structure of many-body systems. Instead of the complex many-electron wavefunction, DFT uses the electron density as the fundamental variable, which simplifies the calculations. Various exchange-correlation functionals (e.g., B3LYP, PBE0) are used to approximate the effects of electron exchange and correlation, often leading to results that are in better agreement with experimental data than HF.

-

Coupled-Cluster (CC) Theory: Coupled-cluster methods, such as CCSD(T), are highly accurate ab initio methods that provide a more rigorous treatment of electron correlation than HF and many DFT functionals. They are computationally more demanding and are often used as a benchmark for other methods.

-

Basis Sets: In computational chemistry, basis sets are sets of mathematical functions used to represent the electronic wavefunctions. The choice of basis set (e.g., 6-31G*, cc-pVTZ) affects the accuracy and computational cost of the calculation. Larger and more flexible basis sets generally provide more accurate results but require more computational resources.

Visualization of Logical Relationships

The logical relationship in determining the final molecular properties from theoretical calculations involves a hierarchical process of selecting the computational approach.

This guide provides a foundational understanding of the theoretical studies concerning the molecular structure of SeF6. The presented data and methodologies are crucial for researchers engaged in computational chemistry and drug development, where a precise understanding of molecular structure and properties is paramount.

References

- 1. instincture.com [instincture.com]

- 2. [cond-mat/0204104] Density Functional Theory versus the Hartree Fock Method: Comparative Assessment [arxiv.org]

- 3. journal.solusiriset.com [journal.solusiriset.com]

- 4. Better performance of Hartree–Fock over DFT: a quantum mechanical investigation on pyridinium benzimidazolate types of zwitterions in the light of localization/delocalization issues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ground- and excited-state diatomic bond lengths, vibrational levels, and potential-energy curves from conventional and localized Hartree-Fock-based density-functional theory - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Vibrational Modes of the Selenium Hexafluoride (SeF6) Molecule

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the vibrational modes of the selenium hexafluoride (SeF6) molecule. It covers the theoretical framework based on group theory, experimental methodologies for the determination of vibrational frequencies, and a summary of the spectroscopic data. This document is intended to serve as a detailed resource for researchers and professionals working in fields where understanding molecular vibrations is crucial.

Introduction to Selenium Hexafluoride (SeF6)

Selenium hexafluoride (SeF6) is an inorganic compound with an octahedral molecular geometry.[1] The central selenium atom is bonded to six fluorine atoms, resulting in a highly symmetric structure. This high degree of symmetry is key to understanding its vibrational properties. The molecule belongs to the Oh point group, which is characteristic of perfect octahedral symmetry.[2][3] This point group possesses a large number of symmetry elements, including multiple rotation axes, mirror planes, and a center of inversion.[4]

Theoretical Framework of Vibrational Modes

The vibrational motions of a molecule can be described as a set of independent harmonic oscillations known as normal modes. For a non-linear molecule with N atoms, there are 3N-6 fundamental vibrational modes. In the case of SeF6 (N=7), there are 3(7) - 6 = 15 vibrational degrees of freedom. These 15 vibrations are distributed among six fundamental modes, some of which are degenerate (i.e., they have the same frequency).

The symmetry of these vibrational modes can be determined using group theory and the character table for the Oh point group. The irreducible representation for the vibrational modes of an octahedral XY6 molecule is given by:

Γvib = A1g + Eg + 2T1u + T2g + T2u

These representations correspond to the following types of vibrations:

-

A1g: A non-degenerate, totally symmetric stretching mode.

-

Eg: A doubly degenerate stretching mode.

-

T1u: Two triply degenerate modes, one stretching and one bending.

-

T2g: A triply degenerate bending mode.

-

T2u: A triply degenerate bending mode.

Spectroscopic Activity of Vibrational Modes

The activity of these vibrational modes in Infrared (IR) and Raman spectroscopy is determined by selection rules derived from group theory.

-

IR Activity: A vibrational mode is IR active if it results in a change in the molecule's dipole moment. For the Oh point group, modes with T1u symmetry are IR active.

-

Raman Activity: A vibrational mode is Raman active if it causes a change in the polarizability of the molecule. For the Oh point group, modes with A1g, Eg, and T2g symmetry are Raman active.

Therefore, for SeF6:

-

The two T1u modes are expected to be observed in the IR spectrum.

-

The A1g , Eg , and T2g modes are expected to be observed in the Raman spectrum.

-

The T2u mode is inactive in both IR and Raman spectroscopy and is often referred to as a "silent" mode.

Data Presentation: Vibrational Frequencies of SeF6

The following table summarizes the experimentally observed vibrational frequencies for the SeF6 molecule in the gas phase.

| Vibrational Mode (ν) | Symmetry | Type of Mode | Experimental Frequency (cm⁻¹) | Spectroscopic Activity |

| ν₁ | A₁g | Symmetric Stretch | 775 | Raman Active |

| ν₂ | E₉ | Asymmetric Stretch | 660 | Raman Active |

| ν₃ | T₁ᵤ | Asymmetric Stretch | 780 | IR Active |

| ν₄ | T₁ᵤ | Bending | 437 | IR Active |

| ν₅ | T₂₉ | Bending | 405 | Raman Active |

| ν₆ | T₂ᵤ | Bending | (349) | Inactive |

Note: The frequency for the inactive ν₆ mode is typically estimated from combination bands or theoretical calculations.

Experimental Protocols

The determination of the vibrational frequencies of SeF6 is primarily achieved through Infrared (IR) and Raman spectroscopy.

Infrared (IR) Spectroscopy

Objective: To measure the frequencies of the IR-active vibrational modes (T1u) of gaseous SeF6.

Methodology:

-

Sample Preparation: A sample of pure SeF6 gas is introduced into a gas cell with windows made of an IR-transparent material (e.g., KBr or CsI). The cell is designed to have a specific path length, which can be varied to optimize the absorption signal. For trace analysis, a multi-pass gas cell can be used to achieve longer effective path lengths.[3]

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used. The instrument consists of a broadband IR source, an interferometer (usually a Michelson interferometer), the sample compartment containing the gas cell, and a detector.[5]

-

Data Acquisition:

-

A background spectrum is first recorded with the gas cell evacuated or filled with a non-absorbing gas like dry nitrogen. This accounts for the absorbance of the cell windows and any atmospheric gases in the beam path.[5]

-

The SeF6 gas is then introduced into the cell at a known pressure.

-

The sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

-

Spectral Analysis: The resulting IR spectrum will show absorption bands corresponding to the T1u vibrational modes. The positions of the band maxima provide the vibrational frequencies. The rotational fine structure may also be resolved, providing information about the molecule's rotational constants.

Raman Spectroscopy

Objective: To measure the frequencies of the Raman-active vibrational modes (A1g, Eg, and T2g) of gaseous SeF6.

Methodology:

-

Sample Preparation: A high-purity sample of SeF6 gas is contained within a quartz or borosilicate glass cell. The cell is placed in the sample compartment of the Raman spectrometer.

-

Instrumentation: A modern Raman spectrometer typically consists of a high-intensity monochromatic light source, usually a laser (e.g., an Argon ion laser or a frequency-doubled Nd:YAG laser), sample illumination and collection optics, a monochromator or spectrograph, and a sensitive detector (e.g., a CCD camera).[6]

-

Data Acquisition:

-

The laser beam is focused into the gas sample.

-

The scattered light is collected, typically at a 90° angle to the incident beam, to minimize interference from the intense Rayleigh scattering.

-

The collected light is passed through a filter to remove the Rayleigh scattered light and then dispersed by the spectrograph onto the detector.

-

-

Spectral Analysis: The Raman spectrum displays peaks shifted from the laser excitation frequency. The frequency shifts (Raman shifts) correspond to the vibrational frequencies of the Raman-active modes. The intensity and polarization of the scattered light can provide additional information about the symmetry of the vibrations.

Mandatory Visualization

The following diagram illustrates the logical workflow for the determination of the vibrational modes of an octahedral molecule like SeF6.

Caption: Workflow for determining vibrational modes of SeF6.

Conclusion

The vibrational analysis of selenium hexafluoride is a classic example of the application of group theory to molecular spectroscopy. Its high symmetry simplifies the vibrational spectrum into a set of well-defined, degenerate modes with distinct spectroscopic activities. The experimental determination of these modes through IR and Raman spectroscopy provides valuable data on the molecule's force field and bonding characteristics. This guide has outlined the theoretical principles, experimental methodologies, and key data for the vibrational modes of SeF6, offering a comprehensive resource for researchers in the field.

References

- 1. clf.stfc.ac.uk [clf.stfc.ac.uk]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. Infrared Spectroscopy on Gases | The Infrared and Raman Discussion Group [irdg.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. kops.uni-konstanz.de [kops.uni-konstanz.de]

Unlocking the Secrets of Selenium: An In-depth Technical Guide to 77Se NMR Chemical Shifts

For Researchers, Scientists, and Drug Development Professionals

Selenium, an essential trace element, plays a critical role in a myriad of biological processes, primarily through its incorporation into selenoproteins. The unique properties of the 77Se nucleus, a stable spin-1/2 isotope with a natural abundance of 7.63%, make it an invaluable probe for nuclear magnetic resonance (NMR) spectroscopy.[1][2][3] This technical guide provides a comprehensive overview of 77Se NMR spectroscopy, focusing on the interpretation of chemical shifts and the application of this powerful technique in chemical and biological research, with a particular emphasis on its relevance to drug development.

Core Principles of 77Se NMR Spectroscopy

The utility of 77Se NMR stems from its remarkable sensitivity to the local electronic environment.[1][2] The 77Se nucleus boasts an exceptionally wide chemical shift range, spanning over 3000 ppm, which minimizes signal overlap and allows for the resolution of subtle structural and conformational changes.[1][3][4] This pronounced chemical shielding response makes 77Se NMR a highly informative tool for characterizing selenium-containing molecules.[2]

However, the low natural abundance and moderate magnetogyric ratio of 77Se present sensitivity challenges.[3] Isotopic enrichment is often employed to overcome these limitations, particularly in the study of biological macromolecules.[2][5]

Data Presentation: 77Se NMR Chemical Shifts

The chemical shift (δ) in 77Se NMR is highly characteristic of the selenium-containing functional group and its immediate surroundings. Chemical shifts are typically referenced to dimethyl selenide (B1212193) (Me₂Se) at 0 ppm.[3] Diphenyl diselenide (Ph₂Se₂) is also a common secondary standard, with a chemical shift of approximately 463 ppm in CDCl₃.[3][5]

The following tables summarize the typical 77Se NMR chemical shift ranges for various classes of selenium compounds.

Table 1: 77Se Chemical Shift Ranges for Common Selenium Functional Groups [3][6][7][8]

| Functional Group | Chemical Shift Range (ppm) |

| Selenolates (RSe⁻) | -270 to -240 |

| Selenols (RSeH) | ~ -80 |

| Dialkyl Selenides (R₂Se) | -200 to +200 |

| Aryl Alkyl Selenides (ArSeR) | +150 to +300 |

| Diaryl Selenides (Ar₂Se) | +300 to +500 |

| Diselenides (RSeSeR) | +230 to +360 |

| Selenenyl Sulfides (RSeSR') | +250 to +340 |

| Selenocyanates (RSeCN) | +100 to +400 |

| Selenoxides (R₂Se=O) | +800 to +1200 |

| Selenones (R₂SeO₂) | +900 to +1100 |

| Selenonium Salts (R₃Se⁺) | +200 to +500 |

| Phosphine Selenides (R₃P=Se) | -400 to +100 |

Table 2: 77Se Chemical Shifts in Biological Molecules [1][9]

| Selenium Species in Proteins | Typical Chemical Shift Range (ppm) |

| Selenocysteine (Sec) - Selenol (RSeH) | Varies with protonation state |

| Selenocysteine (Sec) - Selenolate (RSe⁻) | Varies with protonation state |

| Selenomethionine (SeM) | 34 to 122 |

| Diselenide (e.g., in oxidized Sec residues) | 230 to 360 |

| Selenenyl Sulfide (e.g., Sec-Cys bridge) | 250 to 340 |

Experimental Protocols

Acquiring high-quality 77Se NMR spectra requires careful consideration of experimental parameters due to the nucleus's low sensitivity and often long relaxation times.

A. Sample Preparation

-

Small Molecules: Samples are typically dissolved in a suitable deuterated solvent at a concentration of 0.1 M or higher.[10] It is crucial to use gloves and work in a fume hood as many organoselenium compounds are toxic.[10][11]

-

Biological Macromolecules: For proteins, isotopic enrichment with 77Se is highly recommended to achieve adequate signal-to-noise.[2][5] This can be accomplished by expressing the protein in E. coli in a defined medium supplemented with 77Se-selenomethionine or 77Se-selenocysteine.[5][9] A typical sample concentration for enriched proteins is in the low millimolar range (e.g., 2 mM).[5]

B. NMR Spectrometer Setup and Acquisition Parameters

A standard protocol for a one-dimensional 77Se NMR experiment is as follows:

-

Probe Tuning: The NMR probe must be tuned to the 77Se resonance frequency (e.g., 95.338 MHz at 11.74 T).[3]

-

Temperature Control: Maintain a constant sample temperature, typically 25 °C (298 K), as 77Se chemical shifts can be temperature-dependent.[4][12]

-

Pulse Program: A simple one-pulse (or "zg") experiment with proton decoupling is commonly used.[3][13]

-

Spectral Width: A wide spectral width (e.g., 100 kHz or more) is necessary to encompass the large chemical shift range of 77Se.[3][5]

-

Acquisition Time: A typical acquisition time is between 0.08 and 0.1 seconds.[3][5]

-

Pulse Width: A 90° pulse width is determined for the specific probe and sample.

-

Relaxation Delay: The spin-lattice relaxation times (T₁) for 77Se can be long (1 to 30 seconds).[3][4] The relaxation delay should be set to at least 1.3 times the longest T₁ to ensure quantitative results, though shorter delays can be used to improve the signal-to-noise ratio in a given amount of time.

-

Number of Scans: Due to the low sensitivity, a large number of scans (from thousands to hundreds of thousands) is often required.[5]

C. Referencing

-

External Referencing: Dimethyl selenide (Me₂Se) is the primary reference standard (δ = 0 ppm).[3] Due to its volatility and unpleasant odor, a secondary standard like diphenyl diselenide (Ph₂Se₂, δ ≈ 463 ppm in CDCl₃) is often used as an external reference in a sealed capillary.[3][5]

-

Internal Referencing: For aqueous samples, sodium selenate (B1209512) has been proposed as a robust internal chemical shift reference.[14]

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in 77Se NMR spectroscopy.

Applications in Drug Development

77Se NMR spectroscopy is a powerful tool in drug development for several reasons:

-

Structural Elucidation: It provides detailed information about the chemical structure of selenium-containing drug candidates and their metabolites.[15]

-

Probing Drug-Target Interactions: By incorporating a 77Se label into a drug molecule or its biological target (e.g., a selenoprotein), NMR can be used to monitor binding events and characterize the nature of the interaction. The high sensitivity of the 77Se chemical shift to its environment makes it an excellent reporter of these interactions.[1]

-

Investigating Redox Mechanisms: Many selenium compounds are being explored for their antioxidant and pro-oxidant properties. 77Se NMR can directly probe the redox state of the selenium center, providing insights into the catalytic cycles of selenoenzymes and the mechanism of action of selenium-based drugs.[1] For example, changes in the 77Se chemical shift can be used to track the oxidation of a selenol to a diselenide or a selenenyl sulfide.[6][7][8]

-

Conformational Analysis: The sensitivity of 77Se chemical shifts to conformational changes can be exploited to study the dynamics of drug molecules and their targets.[15]

References

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. benchchem.com [benchchem.com]

- 4. NMR Periodic Table: Selenium NMR [imserc.northwestern.edu]

- 5. 77Se Enrichment of Proteins Expands the Biological NMR Toolbox - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cdnsciencepub.com [cdnsciencepub.com]

- 8. researchgate.net [researchgate.net]

- 9. 77Se NMR Probes the Protein Environment of Selenomethionine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. (77Se) Selenium NMR [chem.ch.huji.ac.il]

- 11. scribd.com [scribd.com]

- 12. Five Hypotheses on the Origins of Temperature Dependence of 77Se NMR Shifts in Diselenides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. repo.lib.semmelweis.hu [repo.lib.semmelweis.hu]

- 15. 77Se NMR Spectroscopy and Its Applications in Chemistry (2004) | Helmut Duddeck | 85 Citations [scispace.com]

Methodological & Application

Application Notes and Protocols for Selenium Hexafluoride (SeF6) Gas

For Researchers, Scientists, and Drug Development Professionals

WARNING: Selenium Hexafluoride (SeF6) is a highly toxic, corrosive, and colorless gas.[1][2] It is critical to handle this substance with extreme caution in a well-ventilated area and with appropriate personal protective equipment.[3] This document provides essential protocols for the safe handling and storage of Selenium Hexafluoride.

Properties of Selenium Hexafluoride

Selenium Hexafluoride is a nonflammable, colorless gas with a pungent odor.[3][4] It is used as a gaseous electrical insulator.[1][4] Upon heating to high temperatures, it can decompose to produce toxic fluoride (B91410) and selenium fumes.[1][5]

Table 1: Physical and Chemical Properties of Selenium Hexafluoride

| Property | Value |

| Chemical Formula | SeF6 |

| Molecular Weight | 192.96 g/mol [1] |

| Boiling Point | -30 °F (-34.4 °C) at 760 mmHg[1] |

| Melting Point | -59 °F (-50.6 °C)[1] |

| Vapor Density | 6.66 (Heavier than air)[1] |

| Solubility | Insoluble in water[1][3] |

| Appearance | Colorless gas[1][4] |

Table 2: Health Hazard Data for Selenium Hexafluoride

| Parameter | Value |

| OSHA PEL (Permissible Exposure Limit) | 0.05 ppm (as Selenium)[6] |

| NIOSH IDLH (Immediately Dangerous to Life or Health) | 2 ppm[6] |

| Primary Hazards | Compressed Gas, Corrosive, Acutely Toxic[1] |

| Routes of Exposure | Inhalation, Skin/Eye Contact[2] |

| Health Effects | Severe irritation to skin, eyes, and mucous membranes; respiratory distress; pulmonary edema; chemical burns; potential for permanent tissue damage or blindness.[2] |

Handling and Storage Protocols

2.1. Personal Protective Equipment (PPE)

A comprehensive assessment of the risks associated with handling Selenium Hexafluoride must be conducted before any work begins. The following PPE is mandatory:

-

Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) is recommended for any situation with potential exposure to unsafe levels of Selenium Hexafluoride.[2][6] For concentrations up to 0.5 ppm, a supplied-air respirator is permissible.[7]

-

Eye Protection: Gas-tight chemical goggles or a full-face respirator must be worn.

-

Skin Protection: Chemical-protective clothing, including plastic or rubber gloves, is required to prevent skin contact and burns.[6]

-

Additional Protection: Safety shoes, a safety shower, and an eyewash fountain should be readily available in the work area.[8]

2.2. Gas Cylinder Handling

-

Cylinders should always be stored upright and firmly secured to prevent them from falling or being knocked over.

-

Valve protection caps (B75204) must remain in place unless the container is secured with the valve outlet piped to the point of use.

-

Use a suitable hand truck for moving cylinders; do not drag, slide, or roll them.

-

Employ a pressure-reducing regulator when connecting the cylinder to a system with lower pressure piping.

-

A check valve or trap in the discharge line is necessary to prevent hazardous backflow.

2.3. Storage

-

Store Selenium Hexafluoride cylinders in a cool, dry, well-ventilated, and fireproof area.[6]

-

The storage area should be away from heavily trafficked areas and emergency exits.

-

Do not allow the temperature in the storage area to exceed 130°F (54°C).

-

Segregate full and empty cylinders and use a "first in-first out" inventory system.

-

Store away from combustible materials and incompatible substances such as water and ammonia.[8]

Experimental Protocols

Protocol 3.1: General Gas Handling in a Laboratory Setting

-

Preparation:

-

Ensure the work area is a well-ventilated laboratory hood with forced ventilation.

-

Verify that all necessary PPE is available and in good condition.

-

Check that the gas cylinder is properly secured and connected to the experimental apparatus with a pressure-reducing regulator.

-

Confirm the functionality of the safety shower and eyewash station.

-

-

Procedure:

-

Before opening the cylinder valve, ensure all connections in the system are leak-tight.

-

Slowly open the main cylinder valve.

-

Adjust the pressure-reducing regulator to the desired working pressure.

-

Continuously monitor the system for any signs of leaks.

-

Upon completion of the experiment, close the main cylinder valve.

-

Vent the remaining gas in the lines to a suitable chemical scrubber or exhaust system.

-

Close all valves in the experimental setup.

-

-

Shutdown:

-

Disconnect the experimental apparatus from the cylinder.

-

Replace the valve protection cap on the cylinder.

-

Return the cylinder to the designated storage area.

-

Thoroughly clean the work area.

-

Protocol 3.2: Emergency Response to a Gas Leak

-

Immediate Actions:

-

Personnel Response:

-

If exposed, move the victim to an uncontaminated area and provide fresh air.

-

In case of skin contact, immediately wash the affected area with plenty of water for at least 15 minutes. For frostbite, rinse with plenty of water but do not remove clothing.[10]

-

For eye contact, flush with plenty of water for at least 15 minutes and seek immediate medical attention.

-

If inhaled, and breathing has stopped, administer artificial resuscitation and supplemental oxygen.

-

-

Reporting:

-

Notify the appropriate emergency response team and provide details of the leak.

-

If the leak is in the container or its valve, contact the supplier.

-

Waste Disposal

-

Return refillable compressed gas cylinders to the supplier.[11]

-

Do not attempt to dispose of Selenium Hexafluoride on-site unless equipped with a licensed chemical destruction plant with flue gas scrubbing.[10]

-

It may be necessary to contain and dispose of Selenium Hexafluoride as a hazardous waste. Contact your state or regional environmental protection agency for specific recommendations.[9]

Visualized Workflows

Caption: Safe Handling Workflow for Selenium Hexafluoride Gas.

Caption: Emergency Response Protocol for a Selenium Hexafluoride Leak.

References

- 1. Selenium Hexafluoride | SeF6 | CID 24558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Selenium Hexafluoride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]

- 3. Respiratory protection equipments SeF6 (selenium hexafluoride), CAS number 7783-79-1 [en.gazfinder.com]

- 4. SELENIUM HEXAFLUORIDE | 7783-79-1 [chemicalbook.com]

- 5. SELENIUM HEXAFLUORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. hsdl.org [hsdl.org]

- 7. CDC - NIOSH Pocket Guide to Chemical Hazards - Selenium hexafluoride [cdc.gov]

- 8. nj.gov [nj.gov]

- 9. nj.gov [nj.gov]

- 10. chemicalbook.com [chemicalbook.com]

- 11. SELENIUM HEXAFLUORIDE Ten Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Notes and Protocols for Reactions with Gaseous Selenium Hexafluoride

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed guidance on the experimental setup, safety protocols, and handling procedures for conducting chemical reactions with gaseous selenium hexafluoride (SeF₆). Given the extreme toxicity and reactivity of SeF₆, all operations must be conducted with rigorous safety measures in place.

Introduction to Selenium Hexafluoride (SeF₆)

Selenium hexafluoride is a colorless, odorless, and highly toxic gas.[1][2][3] It is a potent fluorinating agent and finds applications in inorganic synthesis. However, its high toxicity, corrosiveness, and reactivity necessitate specialized handling procedures and experimental setups. SeF₆ is significantly more reactive than its sulfur analogue, sulfur hexafluoride (SF₆).[4] It is thermally stable but reacts with ammonia (B1221849) at elevated temperatures and is incompatible with water.[1]

Safety Precautions and Hazard Management

Working with SeF₆ presents significant health and safety risks. Inhalation is the primary route of exposure and can be fatal.[3] Direct contact with the gas or liquefied gas can cause severe skin and eye burns. Therefore, a comprehensive safety protocol is mandatory.

2.1 Personal Protective Equipment (PPE)

A full suite of personal protective equipment is required when handling SeF₆:

-

Respiratory Protection: A full-facepiece, positive-pressure, self-contained breathing apparatus (SCBA) is mandatory.

-

Eye Protection: Gas-tight chemical safety goggles and a face shield are essential.

-

Skin Protection: A gas-tight, chemical-resistant suit, along with chemical-resistant gloves (e.g., Viton®, Butyl rubber) and boots, must be worn.

-

Gas Detection: Personal and area gas monitors for SeF₆ and hydrogen fluoride (B91410) (HF) should be used continuously.

2.2 Engineering Controls

-

Fume Hood: All work with SeF₆ must be performed in a high-performance, certified fume hood with a face velocity of at least 100 feet per minute.

-

Ventilation: The laboratory must be well-ventilated with a dedicated exhaust system.

-

Gas Cabinets: SeF₆ cylinders should be stored in and dispensed from approved, ventilated gas cabinets with automated shutdown capabilities.

-

Scrubber: The exhaust from the reactor and any vacuum pumps must be directed to a suitable scrubber system to neutralize unreacted SeF₆ and any acidic byproducts. A common scrubbing solution is a potassium hydroxide (B78521) (KOH) or sodium hydroxide (NaOH) solution.

2.3 Emergency Procedures

-

Spill/Leak: In the event of a leak, the area must be evacuated immediately. Only personnel with appropriate PPE and training should attempt to address the leak.

-

First Aid:

-

Inhalation: Move the victim to fresh air immediately and call for emergency medical assistance.

-

Skin Contact: Remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes.

-

Eye Contact: Immediately flush eyes with a directed stream of water for at least 15 minutes.

-

Experimental Setup: A Flow Chemistry Approach

Due to the hazardous nature of SeF₆, a continuous flow chemistry setup is the recommended approach for conducting reactions. This methodology minimizes the volume of gas handled at any given time, enhancing safety and control over reaction parameters.

3.1 Materials and Apparatus

The choice of materials is critical to ensure the integrity of the experimental setup and prevent catastrophic failures.

| Component | Recommended Materials | Rationale |

| Gas Cylinder and Regulator | Stainless Steel (316L), Monel® | High corrosion resistance to SeF₆ and HF. |

| Tubing and Fittings | Stainless Steel (316L, passivated), PFA, FEP | Excellent chemical resistance and ability to withstand pressure. Passivation of stainless steel is crucial. |

| Mass Flow Controllers (MFCs) | Stainless Steel (316L) with compatible elastomers (e.g., Kalrez®) | Precise control of gas flow rates is essential for stoichiometry and safety. |

| Reactor | Stainless Steel (316L, passivated), Hastelloy® C-276, Monel® | Material must be inert to SeF₆ and other reactants/products at the desired temperature and pressure. |

| Back Pressure Regulator | Stainless Steel (316L), Hastelloy® C-276 | Maintains a constant pressure within the reactor system. |

| Solvent Pump | HPLC-grade pump with compatible wetted parts | For introducing liquid reagents into the flow system. |

| Scrubber | Polypropylene, PVC | Resistant to corrosive scrubbing solutions. |

Passivation of Stainless Steel: All stainless steel components that will come into contact with SeF₆ must be properly passivated. This process removes free iron from the surface and forms a protective chromium oxide layer, enhancing corrosion resistance. A common method involves treatment with nitric acid followed by thorough rinsing and drying.

3.2 General Experimental Protocol for a Gas-Liquid Phase Reaction

This protocol outlines a general procedure for reacting gaseous SeF₆ with a liquid-phase substrate in a continuous flow reactor.

-

System Preparation:

-

Assemble the flow reactor system within a certified fume hood.

-

Leak-test the entire system with an inert gas (e.g., Nitrogen or Argon) at a pressure slightly above the intended operating pressure.

-